

# MRS2365 trisodium supplier and purity information

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## Compound of Interest

Compound Name: MRS2365 trisodium

Cat. No.: B15568971

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## An In-depth Technical Guide to MRS2365 Trisodium

For researchers and professionals in drug development, **MRS2365 trisodium** is a critical tool for investigating purinergic signaling. This guide provides comprehensive technical information on its suppliers, purity, mechanism of action, and key experimental protocols.

## Supplier and Purity Information

**MRS2365 trisodium** is available from several reputable suppliers, with purity levels typically exceeding 98%. The information below is compiled from publicly available data sheets.

Supplier	Purity Specification	Analytical Method
Tocris Bioscience	≥98%	HPLC
R&D Systems	≥98%	Not Specified
BioCrick	≥98%	Not Specified
MedChemExpress	≥99.0%	Not Specified

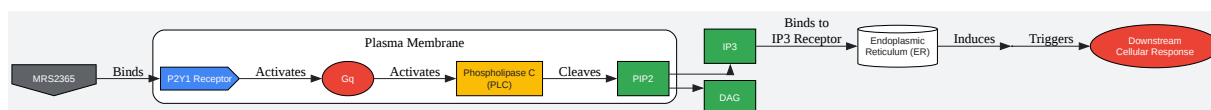
## Core Mechanism of Action: P2Y1 Receptor Agonism

MRS2365 is a highly potent and selective agonist for the P2Y1 receptor, with a reported EC50 of approximately 0.4 nM.<sup>[1][2][3][4]</sup> It displays negligible activity at P2Y12 and very low agonist activity at P2Y13 receptors, making it a valuable tool for isolating P2Y1-mediated pathways.<sup>[1]</sup>

[2] The P2Y1 receptor is a Gq-coupled G-protein coupled receptor (GPCR). Upon binding of an agonist like MRS2365, the receptor activates Phospholipase C (PLC), which subsequently leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ) from the endoplasmic reticulum, a key signaling event in many cell types, including platelets and neurons.[2][5]

## P2Y1 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by MRS2365 binding to the P2Y1 receptor.



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Caption: P2Y1 receptor signaling cascade initiated by MRS2365.

## Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols are based on established applications of MRS2365.

### In Vitro Platelet Aggregation Assay

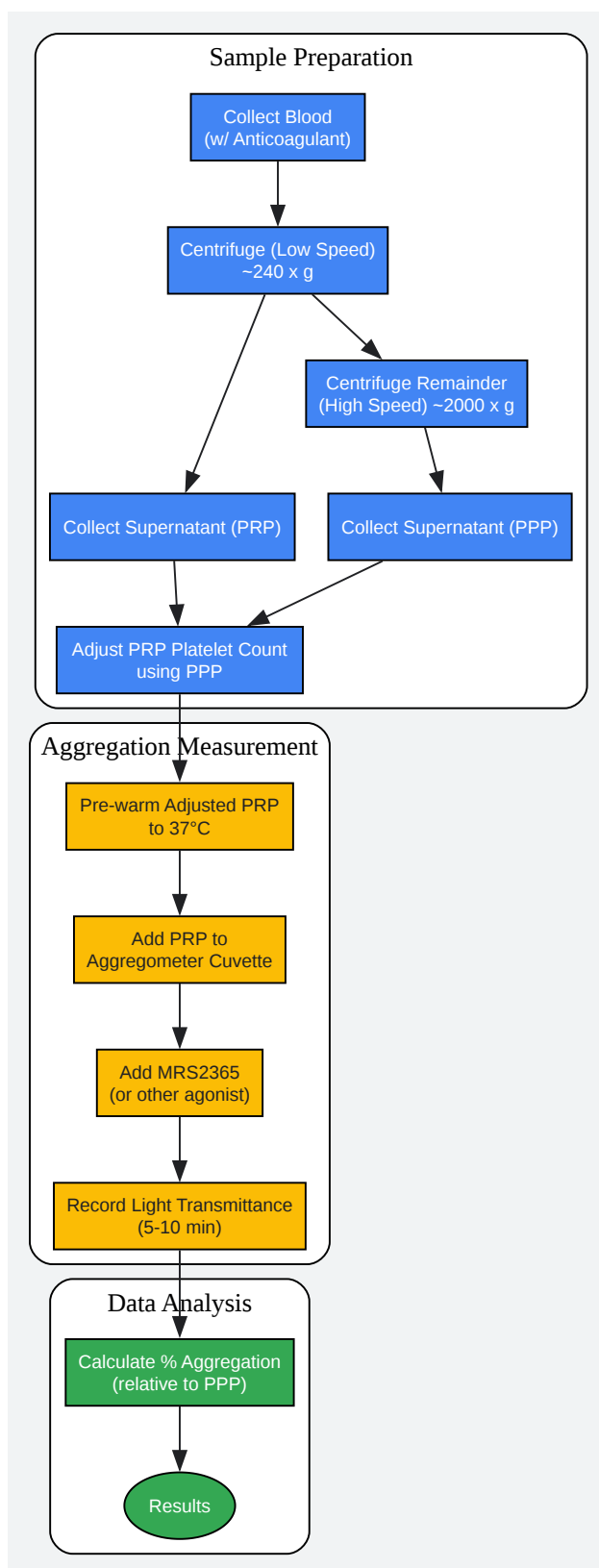
This protocol is used to measure the effect of MRS2365 on platelet aggregation in platelet-rich plasma (PRP), often from mouse models.[6]

Methodology:

- **Blood Collection:** Anesthetize the subject (e.g., mouse) and collect whole blood via cardiac puncture into tubes containing an anticoagulant like 3.8% trisodium citrate (in a 9:1 blood to anticoagulant ratio).[6]

- PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).[6]
- Platelet Count Adjustment: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes. Adjust the platelet concentration in the PRP to a standardized level (e.g.,  $2 \times 10^8$  platelets/mL) using the prepared PPP.[6]
- Aggregation Measurement:
  - Pre-warm the adjusted PRP samples to 37°C.
  - Place a small volume (e.g., 200  $\mu$ L) of the PRP into an aggregometer cuvette containing a stir bar.[6]
  - Initiate aggregation by adding the agonist, MRS2365. In some studies, pre-incubation with MRS2365 for a short period (e.g., 2 minutes) is performed to study receptor desensitization before adding a primary agonist like ADP.[3][5]
  - Record the change in light transmittance over 5-10 minutes. The percentage of aggregation is calculated relative to the light transmittance of PPP, which is set as 100% aggregation.[6]

## Workflow for Platelet Aggregation Assay



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Caption: Experimental workflow for in vitro platelet aggregation.

## In Vivo Neuropathic Pain Model

MRS2365 has been used to study the role of P2Y1 receptors in pain modulation. This protocol describes its application in a rat model of neuropathic pain.[3][4]

### Methodology:

- **Animal Model:** Male Wistar rats (250-350 g) are typically used. Neuropathic pain is induced using a standard model, such as the Seltzer model of partial sciatic nerve ligation.[3][4]
- **Drug Administration:** **MRS2365 trisodium** is administered via intraperitoneal (i.p.) injection as a single dose.[3][4]
- **Dosage:** Effective dose ranges have been reported between 0.03 mg/kg and 2 mg/kg. Studies show a dose-dependent effect in alleviating mechanical allodynia.[3][4]
- **Behavioral Testing:** The primary outcome is the paw withdrawal threshold (PWT) in response to a mechanical stimulus (e.g., von Frey filaments). The test measures the level of mechanical allodynia.
- **Results:** Administration of MRS2365 has been shown to significantly relieve mechanical allodynia and increase the paw withdrawal threshold in this model, indicating an analgesic effect mediated by P2Y1 receptor activation.[3][4] It is important to note, however, that some research suggests MRS2365 can act as a prodrug in vivo, being rapidly metabolized to its dephosphorylated nucleoside analog, which may have activity at adenosine receptors.[7] This should be a consideration in the interpretation of in vivo data.

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